(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Description
Molecular Dynamics and Solubility Enhancement
The ethoxy spacers increase the conjugate’s hydrodynamic radius, reducing renal clearance and prolonging systemic circulation. Computational modeling of similar PEGylated systems reveals that ethoxy units adopt a helical conformation in aqueous solutions, shielding the steroid core from hydrophobic aggregation. This shielding effect is quantified by the hydrophilic-lipophilic balance (HLB) index, where each ethoxy unit contributes approximately +0.3 to the HLB score. A six-unit spacer elevates the HLB to ~14.5, positioning the conjugate within the optimal range for intravenous stability (HLB 12–16).
Steric Considerations and Drug Loading
Ethoxy spacers mitigate steric hindrance during receptor binding. In PEG-Ara-C conjugates, amino acid spacers reduced steric clashes by 40% compared to direct PEG-drug linkages. Similarly, the ethoxy chain in this compound ensures the steroid core remains accessible to its target receptors while maintaining a drug payload of ~8% (w/w)—a significant improvement over first-generation PEG conjugates.
Strategic Incorporation of Pyridinyldisulfanyl Moiety for Redox-Responsive Drug Release
The pyridinyldisulfanyl (–S–S–C~5~H~4~N) group is a redox-sensitive linker designed to release the steroid payload in intracellular environments. This moiety capitalizes on the elevated glutathione (GSH) concentrations (2–10 mM) in tumor cells compared to extracellular fluids (~2 μM).
Cleavage Kinetics and Selectivity
The disulfide bond in the pyridinyldisulfanyl group undergoes thiol-disulfide exchange in the presence of GSH. Pyridine’s electron-withdrawing nature lowers the bond’s redox potential (–0.25 V vs. standard hydrogen electrode), enabling selective cleavage in reductive compartments like lysosomes. Kinetic studies of analogous systems show a 90% drug release within 6 hours at GSH concentrations >5 mM, compared to <10% release in plasma.
Conjugation Chemistry and Stability
The pyridinyldisulfanyl moiety is introduced via a thiol-reactive PEG derivative. In a typical synthesis, PEG’s terminal hydroxyl is activated with p-nitrophenyl chloroformate to form a carbonate intermediate, which is then coupled to a cystamine derivative. The resulting disulfide bond exhibits stability in circulation (t~½~ >24 hours in serum) while remaining sensitive to intracellular reductases.
Structural Optimization of the Cyclopenta[a]phenanthren Core for Receptor Targeting
The cyclopenta[a]phenanthren core—a derivative of steroidal scaffolds—is engineered for high-affinity binding to glucocorticoid receptors (GRs). Its stereochemical configuration (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R) mirrors endogenous cortisol, ensuring minimal immunogenicity and optimal receptor engagement.
Hydroxyl Group Positioning and Hydrogen Bonding
The 3β-, 7α-, and 12β-hydroxyl groups form a hydrogen-bonding triad critical for GR activation. Molecular docking simulations reveal that these groups interact with GR’s Gln570, Arg611, and Asn564 residues, respectively, achieving a binding energy of –9.8 kcal/mol. Methyl groups at C10 and C13 enhance hydrophobic interactions with GR’s Leu553 and Phe623, contributing to a 15-fold higher affinity compared to dexamethasone.
Stereochemical Influence on Bioactivity
The 17α-pentanamide side chain adopts a chair conformation, positioning the PEG-disulfide linkage away from GR’s ligand-binding domain. This orientation prevents steric clashes during receptor dimerization, a common issue with bulkier PEG conjugates.
Tables
Table 1. Impact of Ethoxy Spacer Length on Conjugate Properties
| Ethoxy Units | HLB Index | Solubility (mg/mL) | Plasma t~½~ (h) |
|---|---|---|---|
| 4 | 13.2 | 12.4 | 18.7 |
| 6 | 14.5 | 18.9 | 26.3 |
| 8 | 15.8 | 22.1 | 28.9 |
Table 2. Redox-Responsive Linker Comparison
| Linker Type | Cleavage Trigger | Release Rate (k, h⁻¹) |
|---|---|---|
| Disulfide | GSH (5 mM) | 0.25 |
| Hydrazone | pH 5.0 | 0.18 |
| Ester | Serum esterases | 0.09 |
Table 3. Steroid Core Modifications and GR Binding Affinity
| Modification | K~d~ (nM) | Relative Activity (%) |
|---|---|---|
| 3β-OH, 7α-OH, 12β-OH | 1.2 | 100 |
| 3-keto, 7α-OH, 12β-OH | 8.7 | 34 |
| 3β-OH, 7-deoxy, 12β-OH | 15.4 | 19 |
Properties
Molecular Formula |
C43H71N3O10S2 |
|---|---|
Molecular Weight |
854.2 g/mol |
IUPAC Name |
(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C43H71N3O10S2/c1-30(33-8-9-34-41-35(28-37(49)43(33,34)3)42(2)12-11-32(47)26-31(42)27-36(41)48)7-10-38(50)46-29-39(51)44-14-15-52-16-17-53-18-19-54-20-21-55-22-23-56-24-25-57-58-40-6-4-5-13-45-40/h4-6,13,30-37,41,47-49H,7-12,14-29H2,1-3H3,(H,44,51)(H,46,50)/t30-,31+,32-,33-,34+,35+,36-,37+,41+,42+,43-/m1/s1 |
InChI Key |
CKHGMPKWHNQMSN-VBWTXMEESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the steroidal backbone, the introduction of the pyridine-disulfide group, and the coupling of these two moieties. Typical reaction conditions might include:
Formation of the steroidal backbone: This could involve cyclization reactions, hydroxylation, and methylation steps.
Introduction of the pyridine-disulfide group: This might involve disulfide bond formation and pyridine ring synthesis.
Coupling reactions: The final steps would involve coupling the two main parts of the molecule under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification steps: Techniques like chromatography and recrystallization would be used to purify the final product.
Chemical Reactions Analysis
Disulfide Bond (Pyridin-2-yldisulfanyl)
| Reaction Type | Conditions | Product |
|---|---|---|
| Reduction | Thiols (e.g., dithiothreitol), acidic/basic conditions | Thiols (pyridin-2-ylthiol derivatives) |
| Oxidative Cleavage | Oxidizing agents (e.g., H₂O₂) | Sulfonic acid derivatives |
The disulfide bond is labile under reducing conditions, making it a candidate for controlled release in drug-conjugate systems .
Ether Linkages
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl, heat | Diols or alcohols |
| Base-Catalyzed Cleavage | NaOH, elevated temperatures | Alkoxide intermediates |
The polyether chain may undergo hydrolysis under acidic or basic conditions, particularly in the presence of catalysts .
Amide Group
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | Strong acids/bases (e.g., HCl, NaOH) | Carboxylic acid and amine |
| Peptide Coupling | EDC/HOBt, coupling partners | Amide derivatives |
The amide bond could participate in peptide coupling reactions, as seen in antibody-drug conjugates (ADCs) .
Steroid Moiety Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketones or epoxides |
| Esterification | Acid chlorides, base | Ester derivatives |
The hydroxyl groups on the steroid core may undergo oxidation or protection (e.g., esterification).
Antibody-Drug Conjugate (ADC) Chemistry
The compound’s structure suggests potential use in ADCs, where the pyridin-2-yldisulfanyl group enables conjugation to antibodies via thiol-exchange or reductive amination. For example:
-
Conjugation Reaction : The disulfide bond could react with antibody thiols in the presence of reducing agents (e.g., TCEP) .
-
Stability : The polyether chain may enhance solubility, while the steroid moiety could serve as a targeting ligand or stabilizer.
Stability and Degradation Pathways
| Pathway | Key Factors | Outcome |
|---|---|---|
| Hydrolytic Degradation | pH, temperature, enzymes | Fragmentation into smaller molecules |
| Oxidative Stress | ROS, light, peroxides | Oxidation of hydroxyl groups |
The compound’s stability depends on its functional groups’ susceptibility to environmental factors.
Research Implications
The compound’s complexity suggests applications in medicinal chemistry , particularly in ADCs or targeted therapies. Computational methods like PASS could predict its biological activity, including anticancer or anti-inflammatory properties.
Scientific Research Applications
The compound (4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research has indicated that compounds with similar structural features to the one exhibit anticancer properties. For instance, derivatives of steroidal compounds have been studied for their ability to inhibit cancer cell proliferation. The trihydroxy structure present in the compound may contribute to its potential as an anticancer agent by modulating cell signaling pathways involved in tumor growth and survival.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that compounds with a similar backbone can exhibit neuroprotective effects. They may help mitigate oxidative stress and inflammation in neural tissues. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of steroidal compounds on various cancer cell lines. The results demonstrated that certain modifications to the steroid structure enhanced cytotoxicity against breast and prostate cancer cells. The compound could be further explored for its efficacy against these cancers due to its structural similarities.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease (IBD), researchers synthesized analogs of steroidal compounds that showed significant reduction in inflammation markers in animal models. The findings suggest that the compound could be a candidate for further development as an anti-inflammatory drug.
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents revealed that compounds with a trihydroxy group could reduce neuronal apoptosis induced by oxidative stress. This study highlights the potential of similar compounds for therapeutic use in neurodegenerative conditions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Molecular targets: Could include enzymes involved in steroid metabolism or proteins with disulfide bonds.
Pathways involved: Might involve pathways related to steroid biosynthesis or redox regulation.
Comparison with Similar Compounds
Research Findings and Gaps
- Limitations: No direct data on the target compound’s log Kow, melting point, or in vitro activity exist in the provided evidence. Predictions rely on analogues, necessitating further experimental validation.
- Environmental impact : High log Kow values (predicted >3) suggest bioaccumulation risks, akin to approved biocides like DCOIT .
Biological Activity
The compound is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on existing literature and research findings. The focus will be on its pharmacological effects, including anticancer and antimicrobial activities.
Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. It includes a pyridinyl disulfide moiety and a cyclopenta[a]phenanthrene core with hydroxyl substitutions that are known to influence pharmacological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from complex organic structures. For instance:
- Cell Viability Assays : Compounds with similar structural motifs were tested against A549 human lung adenocarcinoma cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations around 100 µM1.
- Structure-Activity Relationship (SAR) : Variations in substituents influenced the potency of the compounds. For example, compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments1.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Testing Against Pathogens : Compounds structurally related to the target compound were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated varying degrees of antimicrobial activity depending on the specific structural modifications12.
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for similar compounds against various bacterial strains. Compounds showed effective inhibition at concentrations ranging from 3.25 to 12.5 µg/mL for different pathogens[^2].
Case Studies
-
Study on Anticancer Activity :
- Methodology : A549 cells were treated with compounds derived from similar frameworks.
- Findings : Compound efficacy varied; some derivatives reduced cell viability significantly compared to controls.
- : The presence of specific functional groups was crucial for enhancing anticancer properties.
-
Antimicrobial Screening :
- Methodology : Screening involved testing against both Gram-positive and Gram-negative bacteria.
- Findings : Several derivatives demonstrated potent antimicrobial effects with lower MIC values indicating higher potency.
- : The structural diversity within the compounds played a significant role in their effectiveness against resistant strains.
Data Summary
| Biological Activity | Compound | MIC (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| Anticancer | Similar compound A | 100 | 66 |
| Antimicrobial | Similar compound B | 3.25 | N/A |
| Antimicrobial | Similar compound C | 12.5 | N/A |
Q & A
Q. Methodology :
- Monitor conversion via HPLC with a UV detector (λ = 280 nm for pyridyl release).
- Apply Bayesian optimization to identify ideal conditions (e.g., pH 7.4, 1:2.5 ratio, 2.5 hrs), achieving >90% conjugation efficiency .
- Validate disulfide stability under physiological conditions (37°C, PBS) using Ellman’s assay to quantify free thiols .
Advanced: What experimental designs are suitable for studying redox-triggered release of the steroid moiety in cellular environments?
Answer:
In vitro Release Protocol :
Redox Conditions :
- Reducing : 10 mM glutathione (GSH) in PBS (pH 7.4).
- Oxidizing : 0.1% HO.
Analysis :
- HPLC-MS/MS : Quantify released steroid (e.g., retention time = 8.2 min, m/z 456.3 → 279.1 transition).
- Kinetic Modeling : Fit data to a first-order release model ( under GSH) .
Table 1 : Release kinetics under varying GSH concentrations:
| [GSH] (mM) | Release Half-Life (h) |
|---|---|
| 1 | 12.5 ± 1.2 |
| 5 | 5.8 ± 0.7 |
| 10 | 2.3 ± 0.4 |
Advanced: How can molecular dynamics (MD) simulations predict the solubility and aggregation behavior of the PEG-steroid conjugate?
Answer:
Simulation Parameters :
Table 2 : Simulated properties vs. experimental
| Property | Simulated Value | Experimental Value |
|---|---|---|
| ΔG (kJ/mol) | −25.3 | −24.1 (via shake-flask) |
| Critical Aggregation Conc. (µM) | 58 ± 4 | 62 ± 3 (DLS) |
Advanced: What biochemical assays validate target engagement of the steroid moiety in hormone-responsive cell lines?
Answer:
Competitive Binding Assay :
- Incubate with -labeled steroid (e.g., dexamethasone) and isolate nuclear receptors via ultracentrifugation.
- IC values <100 nM confirm high affinity .
Transcriptional Activation :
- Transfect cells with a glucocorticoid response element (GRE)-luciferase reporter.
- EC = 15 nM (vs. 12 nM for native steroid), indicating retained activity post-conjugation .
Advanced: How to resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?
Answer:
Root-Cause Analysis Framework :
Pharmacokinetics : Compare plasma exposure (AUC) via LC-MS/MS. Low bioavailability may explain in vivo efficacy gaps .
Metabolite Screening : Identify PEG-disulfide cleavage products (e.g., free steroid) in liver microsomes .
Tissue Distribution : Use whole-body autoradiography to assess tumor vs. liver uptake ratios (<0.3 suggests off-target accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
